molecular formula C4H11NO B1588276 (S)-(+)-1-METHOXY-2-PROPYLAMINE CAS No. 99636-32-5

(S)-(+)-1-METHOXY-2-PROPYLAMINE

Cat. No.: B1588276
CAS No.: 99636-32-5
M. Wt: 89.14 g/mol
InChI Key: NXMXETCTWNXSFG-BYPYZUCNSA-N
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Description

(S)-(+)-1-METHOXY-2-PROPYLAMINE, also known as (S)-1-Methoxy-2-propylamine, is an organic compound with the molecular formula C4H11NO. It is a chiral amine with a methoxy group attached to the second carbon of the propane chain. This compound is of interest due to its applications in various fields, including pharmaceuticals and organic synthesis.

Scientific Research Applications

(S)-(+)-1-METHOXY-2-PROPYLAMINE has several scientific research applications:

    Pharmaceuticals: It is used as an intermediate in the synthesis of drugs for treating neurological disorders such as Parkinson’s disease and depression.

    Organic Synthesis: The compound serves as a building block for various organic molecules, including piperazinebenzylamine-based human MC4 receptor antagonists and imidazopyrimidine derivatives.

    Catalysis: It is used in catalytic processes to facilitate specific chemical transformations.

Safety and Hazards

“2-Propanamine, 1-methoxy-, (2S)-” is a highly flammable liquid and vapor. It causes severe skin burns and eye damage . It also has an acute oral toxicity (Acute Tox. 4 Oral), is a flammable liquid (Flam. Liq. 2), causes skin corrosion (Skin Corr. 1A), and may cause respiratory irritation (STOT SE 3) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(+)-1-METHOXY-2-PROPYLAMINE can be achieved through several methods. One common approach involves the reaction of 2-propanone (acetone) with hydroxylamine to form oxime, followed by reduction with a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine. The reaction conditions typically involve:

    Oxime Formation:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation is another method used, where the oxime is hydrogenated in the presence of a catalyst such as palladium on carbon.

Chemical Reactions Analysis

Types of Reactions

(S)-(+)-1-METHOXY-2-PROPYLAMINE undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced further to form primary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include primary amines, nitroso compounds, and substituted amines, depending on the reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of (S)-(+)-1-METHOXY-2-PROPYLAMINE involves its interaction with specific molecular targets. In pharmaceutical applications, it acts on neurotransmitter receptors in the brain, modulating their activity to achieve therapeutic effects. The compound may also inhibit certain enzymes, leading to altered biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-Propanamine:

    1-Methoxy-2-propanamine: This compound is similar but may differ in stereochemistry or specific functional groups.

Uniqueness

(S)-(+)-1-METHOXY-2-PROPYLAMINE is unique due to its chiral nature and the presence of both amine and methoxy functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules.

Properties

IUPAC Name

(2S)-1-methoxypropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO/c1-4(5)3-6-2/h4H,3,5H2,1-2H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMXETCTWNXSFG-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](COC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9072997
Record name 2-Propanamine, 1-methoxy-, (2S)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Propanamine, 1-methoxy-, (2S)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

99636-32-5
Record name (-)-2-Amino-1-methoxypropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99636-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanamine, 1-methoxy-, (2S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099636325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanamine, 1-methoxy-, (2S)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propanamine, 1-methoxy-, (2S)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(+)-1-methoxy-2-propylamine
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does (2S)-1-methoxy-2-propylamine improve the performance of magnesium-sulfur batteries?

A1: (2S)-1-methoxy-2-propylamine enhances the performance of magnesium-sulfur batteries when introduced into magnesium aluminum chloride complex (MACC)-like electrolytes. [] The addition of (2S)-1-methoxy-2-propylamine facilitates the formation of a stable, MgF2-containing interphase on the magnesium anode surface. [] This interphase effectively suppresses detrimental passivation and parasitic reactions between the highly reactive magnesium anode and the electrolyte, promoting efficient magnesium plating/stripping with reduced overpotential. [] This leads to improved cycling stability and rate capability in Mg/S batteries. []

Q2: How does the chirality of (2S)-1-methoxy-2-propylamine influence the properties of metallopeptoids?

A2: Incorporating the chiral (2S)-1-methoxy-2-propylamine into peptoid sequences serves a dual purpose: enhancing water solubility and introducing chirality. [] This chirality, stemming from the (S)-configuration of the molecule, is then transmitted to the metal centers within the metallopeptoid structure. [] This chiral induction was confirmed through exciton couplet circular dichroism (ECCD) analysis. [] The ability to control chirality in metallopeptoids is crucial for potential applications in areas like chiral catalysis and enantioselective recognition. []

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